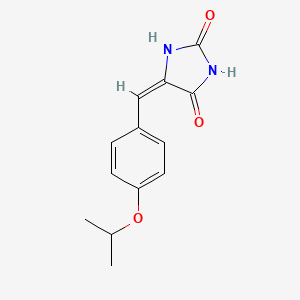![molecular formula C20H30N4O B5596693 N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its structure, which includes a pyrazole ring, a dimethylamino group, and various other substituents. Research into similar compounds has explored their synthesis, molecular structure, potential biological activity, and applications in various fields, providing a foundation for understanding the properties and applications of this specific molecule.
Synthesis Analysis
Synthetic approaches for pyrazole derivatives typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the regioselective synthesis of ethyl pyrazolecarboxylates has been demonstrated through reactions involving dimethylaminomethylene compounds, highlighting methods that could be applicable to the synthesis of the compound (Hanzlowsky et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including potential intramolecular and intermolecular hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized X-ray crystallography and other analytical techniques to elucidate their structure, revealing how the arrangement of atoms and functional groups influences the compound's properties and interactions (Wu et al., 2005).
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
- Synthesis and Cytotoxic Activity in Cancer Research : Derivatives of N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for their cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these compounds exhibited potent cytotoxicity with IC50 values less than 10 nM (Deady et al., 2003).
Spectral Properties and Applications in Biomedicine
- Fluorescence and Biomedical Applications : Studies on the spectral properties of dimethylamino derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, showed bright fluorescence in various solutions and solid states. These properties are valuable for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Antitumor and Antimicrobial Activities
- Microwave-Assisted Synthesis and Biological Activity : The chemical behavior of derivatives including dimethylamino compounds has been explored for synthesizing pyrazolopyridine derivatives. Some of these derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in pharmaceutical applications (El‐Borai et al., 2013).
Pharmacokinetics and Antitumor Activity
- Tumor and Plasma Pharmacokinetics in Anticancer Agents : Research on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (a related compound) provides insight into the role of lipophilicity and tumor pharmacokinetics in antitumor activity. The study helps understand the plasma pharmacokinetics of similar compounds (Lukka et al., 2012).
Antiallergy Activity
- Synthesis and Evaluation for Antiallergy Activity : A series of derivatives, including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, was synthesized and evaluated for antiallergy activity. Some derivatives displayed activity in assays relevant to antiallergic effects, although they did not interact with certain receptors typically targeted by antiallergic drugs (Walsh et al., 1990).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14(2)11-16-12-18(24(6)22-16)20(25)21-13-19(23(4)5)17-10-8-7-9-15(17)3/h7-10,12,14,19H,11,13H2,1-6H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOLKOKIDCPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2C)CC(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
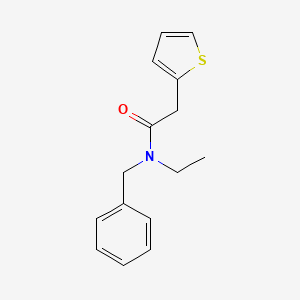
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
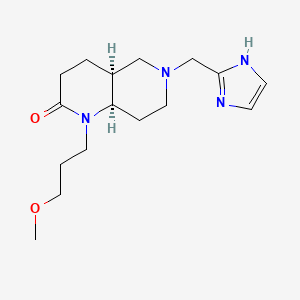
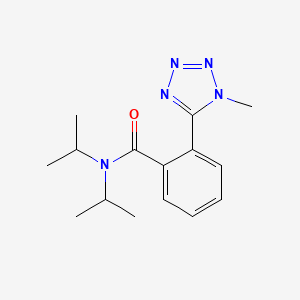
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

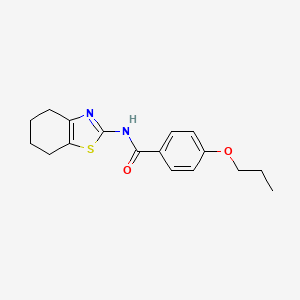
![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)


